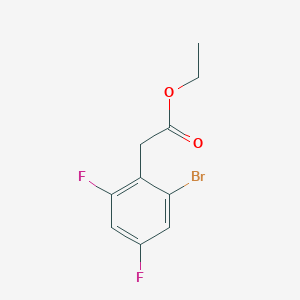

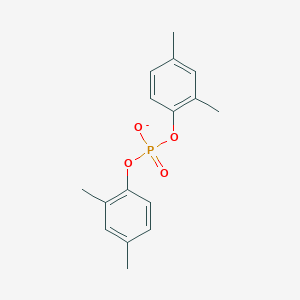

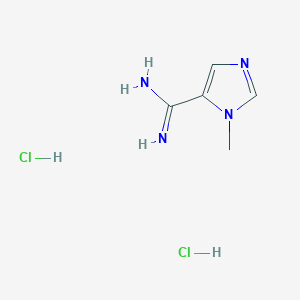

![molecular formula C7H13NO B1486431 (3-アザビシクロ[3.1.1]ヘプタン-1-イル)メタノール CAS No. 1172693-01-4](/img/structure/B1486431.png)

(3-アザビシクロ[3.1.1]ヘプタン-1-イル)メタノール

説明

Synthesis Analysis

The synthesis of 3-Azabicyclo[3.1.1]heptanes has been achieved by the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis

The InChI code for “{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride” is "1S/C13H17NO.ClH/c15-10-12-6-13(7-12,9-14-8-12)11-4-2-1-3-5-11;/h1-5,14-15H,6-10H2;1H" . This provides a detailed description of the molecular structure.Physical And Chemical Properties Analysis

The compound “{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride” is a powder at room temperature . It has a molecular weight of 239.74 .作用機序

Target of Action

The primary target of (3-Azabicyclo[31It has been incorporated into the structure of the antihistamine drug rupatidine , suggesting that it may interact with histamine receptors, which play a crucial role in allergic reactions.

Mode of Action

The exact mode of action of (3-Azabicyclo[31It’s known that the compound was developed by the reduction of spirocyclic oxetanyl nitriles . This transformation process was studied for its mechanism, scope, and scalability .

Biochemical Pathways

The specific biochemical pathways affected by (3-Azabicyclo[31Given its incorporation into the structure of rupatidine , it may be inferred that it could influence the histaminergic pathways involved in allergic reactions.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (3-Azabicyclo[31The compound’s incorporation into rupatidine led to a dramatic improvement in physicochemical properties , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of (3-Azabicyclo[31Its incorporation into rupatidine led to a dramatic improvement in physicochemical properties , suggesting that it may enhance the drug’s efficacy.

実験室実験の利点と制限

The advantages of using (3-Azabicyclo[3.1.1]heptan-1-yl)methanol in laboratory experiments include its low cost and its ability to form covalent bonds with other molecules. It is also relatively stable and can be stored for long periods of time. However, it can be difficult to handle and has a limited solubility in certain solvents.

将来の方向性

There are a number of potential future directions for research on (3-Azabicyclo[3.1.1]heptan-1-yl)methanol. These include further studies of its mechanism of action, as well as its potential applications in drug design and development. Additionally, its use in the synthesis of organic compounds could be explored further. Furthermore, its potential use in the study of proteins and other biological molecules could be investigated. Finally, its potential toxicity and other safety concerns could be evaluated.

科学的研究の応用

トロパンアルカロイドの合成

3-アザビシクロ[3.1.1]ヘプタンの構造は、広範囲の生物活性を持つトロパンアルカロイドの構造に似ています。 これは、あなたの化合物がこれらのアルカロイドの合成に使用できることを示唆しています .

飽和イソステア

これらの化合物は、飽和イソステアとしての特性について評価されており、これは、薬物分子中の他の官能基を置き換えて薬物動態特性または安定性を向上させることができることを意味します .

触媒作用

一部の研究では、室温で特定の金属塩化物で顕著な触媒活性が示されており、触媒作用における潜在的な使用を示唆しています .

機構的研究

スピロ環状オキセタニルニトリルから3-アザビシクロ[3.1.1]ヘプタンへの変換の機構が研究されており、機構的または合成化学研究における応用を示唆しています .

スケーラビリティと範囲

これらの化合物を含む変換のスケーラビリティと範囲に関する研究は、大規模合成への応用における潜在的な可能性を示す可能性があります .

特性

IUPAC Name |

3-azabicyclo[3.1.1]heptan-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-5-7-1-6(2-7)3-8-4-7/h6,8-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEAVVCHHFVNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(CNC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

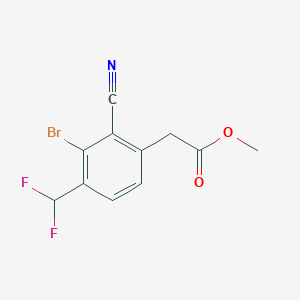

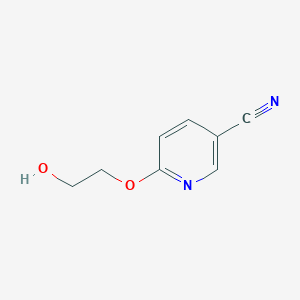

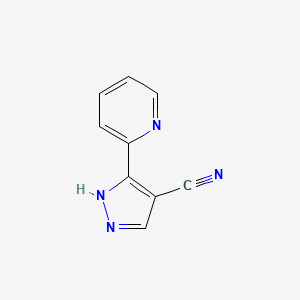

![N-[(2-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486359.png)

![2-{4-[2-Methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B1486364.png)